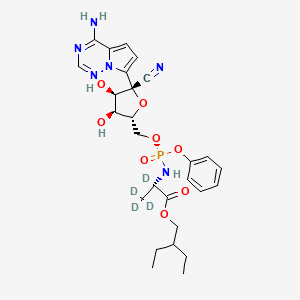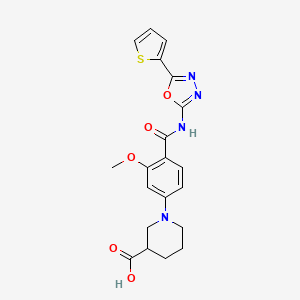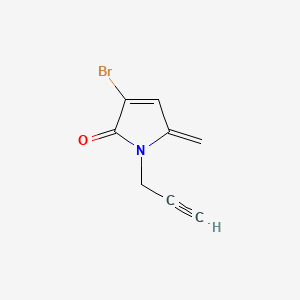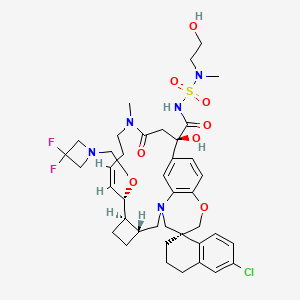
Remdesivir-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Remdesivir-d4 is a deuterated analog of remdesivir, a nucleoside ribonucleic acid polymerase inhibitor. Remdesivir has gained significant attention for its antiviral properties, particularly against severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the virus responsible for COVID-19 . This compound is used primarily in scientific research to study the pharmacokinetics and metabolic pathways of remdesivir.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of remdesivir-d4 involves the incorporation of deuterium atoms into the remdesivir molecule. This process typically involves multiple steps, including the preparation of intermediate compounds and the final deuteration step. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of deuterated reagents and catalysts to achieve the desired isotopic substitution .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The production process is typically carried out in specialized facilities equipped with the necessary infrastructure for handling deuterated compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Remdesivir-d4 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can convert this compound into its active triphosphate form.
Substitution: Substitution reactions can occur at specific sites on the molecule, leading to the formation of different analogs.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields .
Major Products Formed
The major products formed from these reactions include various metabolites of this compound, such as its active triphosphate form and other analogs that retain antiviral activity .
Applications De Recherche Scientifique
Remdesivir-d4 is widely used in scientific research for several purposes:
Pharmacokinetic Studies: To understand the absorption, distribution, metabolism, and excretion of remdesivir in the body.
Metabolic Pathway Analysis: To identify and characterize the metabolic pathways of remdesivir.
Drug Interaction Studies: To investigate potential interactions between remdesivir and other drugs.
Antiviral Research: To study the efficacy of remdesivir against various RNA viruses, including SARS-CoV-2
Mécanisme D'action
Remdesivir-d4, like remdesivir, acts as a nucleoside analog that inhibits the RNA-dependent RNA polymerase (RdRp) of RNA viruses. Once inside the cell, this compound is metabolized to its active triphosphate form, which competes with adenosine triphosphate (ATP) for incorporation into the viral RNA. This incorporation leads to premature termination of RNA synthesis, effectively inhibiting viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Molnupiravir: Another nucleoside analog with antiviral activity against SARS-CoV-2.
Favipiravir: An antiviral drug that inhibits viral RNA polymerase.
Ribavirin: A broad-spectrum antiviral nucleoside analog.
Uniqueness of Remdesivir-d4
This compound is unique due to its deuterated nature, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to differences in metabolic stability and reaction kinetics compared to non-deuterated analogs, making it a valuable tool for detailed pharmacological research .
Propriétés
Formule moléculaire |
C27H35N6O8P |
|---|---|
Poids moléculaire |
606.6 g/mol |
Nom IUPAC |
2-ethylbutyl (2S)-2-[[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,1-f][1,2,4]triazin-7-yl)-5-cyano-3,4-dihydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]-2,3,3,3-tetradeuteriopropanoate |
InChI |
InChI=1S/C27H35N6O8P/c1-4-18(5-2)13-38-26(36)17(3)32-42(37,41-19-9-7-6-8-10-19)39-14-21-23(34)24(35)27(15-28,40-21)22-12-11-20-25(29)30-16-31-33(20)22/h6-12,16-18,21,23-24,34-35H,4-5,13-14H2,1-3H3,(H,32,37)(H2,29,30,31)/t17-,21+,23+,24+,27-,42-/m0/s1/i3D3,17D |
Clé InChI |
RWWYLEGWBNMMLJ-ZJGRFHBGSA-N |
SMILES isomérique |
[2H][C@@](C(=O)OCC(CC)CC)(C([2H])([2H])[2H])N[P@](=O)(OC[C@@H]1[C@H]([C@H]([C@](O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
SMILES canonique |
CCC(CC)COC(=O)C(C)NP(=O)(OCC1C(C(C(O1)(C#N)C2=CC=C3N2N=CN=C3N)O)O)OC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(2-benzoylphenyl)-2-[(1S)-2-methyl-1-[(3,4,5-trimethoxybenzoyl)amino]propyl]-1,3-thiazole-4-carboxamide](/img/no-structure.png)


![[(2S)-3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxycarbonylamino]ethoxy-hydroxyphosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12422150.png)


![N-[(5R)-1-ethyl-4,5,6,7-tetrahydroindazol-5-yl]-8-(4-fluoro-2-methylphenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B12422165.png)



